

4-((4-Chlorophenoxy)methyl)benzaldehyde chemical properties

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Compound of Interest

Compound Name: 4-((4-Chlorophenoxy)methyl)benzaldehyde

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An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-(4-Chlorophenoxy)benzaldehyde

Executive Summary

4-(4-Chlorophenoxy)benzaldehyde is a versatile diaryl ether derivative of significant interest to the chemical, pharmaceutical, and agricultural research sectors. Its unique molecular architecture, featuring a reactive aldehyde moiety and a stable, halogenated phenoxy group, positions it as a crucial intermediate for the synthesis of complex molecular targets. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, a detailed examination of its spectroscopic characteristics, and a review of its core reactivity. We further explore its applications in drug discovery and agrochemical development, supported by robust safety and handling protocols. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in advanced organic synthesis and medicinal chemistry.

Introduction: A Versatile Synthetic Building Block

4-(4-Chlorophenoxy)benzaldehyde (CAS No. 61343-99-5) is an aromatic aldehyde that serves as a pivotal building block in modern organic synthesis.^[1] The molecule is structurally composed of two key pharmacophores: a benzaldehyde unit and a 4-chlorophenoxy substituent linked by an ether bridge. The aldehyde group provides a reactive handle for a

multitude of classic and contemporary organic transformations, enabling the construction of diverse molecular scaffolds.

The presence of the 4-chlorophenoxy group imparts several critical properties. The chlorine atom can modulate the electronic properties of the molecule and often enhances biological activity in pharmaceutical and agrochemical contexts.[2] Diaryl ether linkages are prevalent in numerous natural products and synthetic compounds, valued for their chemical stability and conformational influence. Consequently, 4-(4-Chlorophenoxy)benzaldehyde is a sought-after precursor for developing novel therapeutic agents, herbicides, and pesticides.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective application in research and development.

Chemical Identity & Core Properties

The fundamental identifiers and physical properties of 4-(4-Chlorophenoxy)benzaldehyde are summarized below.

Property	Value	Reference(s)
CAS Number	61343-99-5	[1][3][4][5]
Molecular Formula	C ₁₃ H ₉ ClO ₂	[1][3][4][5]
Molecular Weight	232.66 g/mol	[3][4][5]
IUPAC Name	4-(4-chlorophenoxy)benzaldehyde	[4][5]
Synonyms	4-Chloro-4'-formyldiphenyl ether	[1][6]
Appearance	White to off-white crystalline solid/powder	[1][3]
Melting Point	54-60 °C	[1]
Purity (Typical)	≥98%	[3]
XLogP3 (Computed)	3.6	[4][5]

Spectroscopic Analysis: An Expert Perspective

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its structure allows for a highly accurate prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.

The ¹H NMR spectrum is expected to be highly characteristic. The most downfield signal will be the aldehydic proton, appearing as a sharp singlet. The aromatic region will display two distinct AA'BB' systems, typical of para-substituted benzene rings.

- δ ~9.9-10.1 ppm (s, 1H): This singlet is characteristic of the aldehyde proton (-CHO).[7]
- δ ~7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the aldehyde group.
- δ ~7.4-7.6 ppm (d, 2H): Aromatic protons on the chlorophenyl ring, ortho to the chlorine atom.

- δ ~7.0-7.2 ppm (m, 4H): Overlapping signals from the aromatic protons ortho to the ether linkage on both rings.

Note: Chemical shifts are predicted for a CDCl_3 solvent and can vary based on experimental conditions.[8]

The ^{13}C NMR spectrum will be defined by the highly deshielded carbonyl carbon.

- δ ~191-193 ppm: Carbonyl carbon ($\text{C}=\text{O}$) of the aldehyde.
- δ ~118-165 ppm: A complex series of 8 signals corresponding to the aromatic carbons. The carbons directly attached to oxygen will be the most downfield in this region, while the carbon attached to chlorine will also be distinct.

The IR spectrum provides clear diagnostic peaks for the key functional groups.

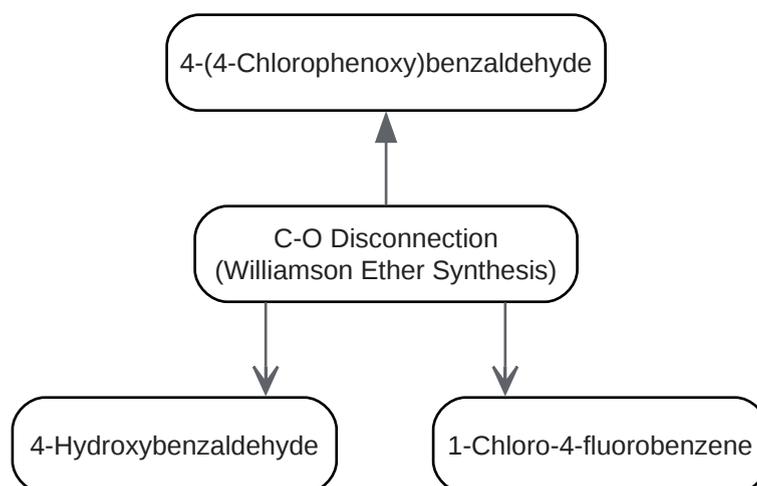
- ~1705-1685 cm^{-1} : A strong, sharp absorption band corresponding to the $\text{C}=\text{O}$ stretch of the aromatic aldehyde.
- ~2830-2695 cm^{-1} : Two distinct, medium bands (Fermi doublets) characteristic of the C-H stretch of the aldehyde.
- ~1270-1230 cm^{-1} : A strong C-O-C asymmetric stretching band for the aryl ether linkage.[9]
- ~1600, ~1500 cm^{-1} : Sharp C=C stretching absorptions characteristic of the aromatic rings.

Synthesis and Purification

The most logical and widely employed method for constructing the diaryl ether linkage in this molecule is the Williamson ether synthesis.[10][11] This reaction involves the nucleophilic substitution of an activated aryl halide by a phenoxide.

Retrosynthetic Analysis

A retrosynthetic approach highlights the key disconnection at the ether bond, leading back to commercially available starting materials.



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Caption: Retrosynthesis of the target molecule.

Recommended Synthesis Protocol: Williamson Ether Synthesis

This protocol is based on established methods for diaryl ether formation and is optimized for safety and yield. The causality behind this choice is the high reliability of the S_NAr mechanism when an electron-withdrawing group (like fluorine) activates the aryl halide toward nucleophilic attack by the phenoxide.

Materials:

- 4-Hydroxybenzaldehyde (1.0 eq)
- 1-Chloro-4-fluorobenzene (1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (2.0 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated NaCl solution)

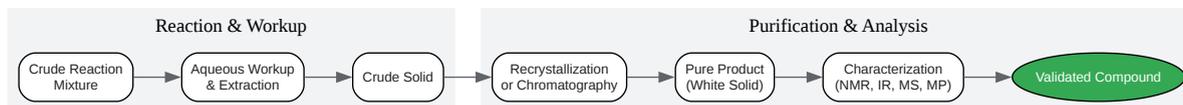
- Magnesium sulfate (MgSO_4), anhydrous

Step-by-Step Procedure:

- **Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
- **Solvent Addition:** Add anhydrous DMF to the flask until the solids are suspended (approx. 5 mL per gram of 4-hydroxybenzaldehyde).
- **Reaction Initiation:** Begin vigorous stirring and add 1-chloro-4-fluorobenzene (1.1 eq) to the mixture.
- **Heating:** Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere. The choice of this temperature is to ensure the deprotonation of the phenol and to provide sufficient thermal energy to overcome the activation barrier for the $\text{S}_\text{n}\text{Ar}$ reaction.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde is consumed (typically 4-8 hours).
- **Workup:** Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and extract with ethyl acetate (3x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water (2x) and brine (1x). This removes residual DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the final product as a white solid.

Purification and Characterization Workflow

The following workflow ensures the isolation of a high-purity final product, validated at each stage.

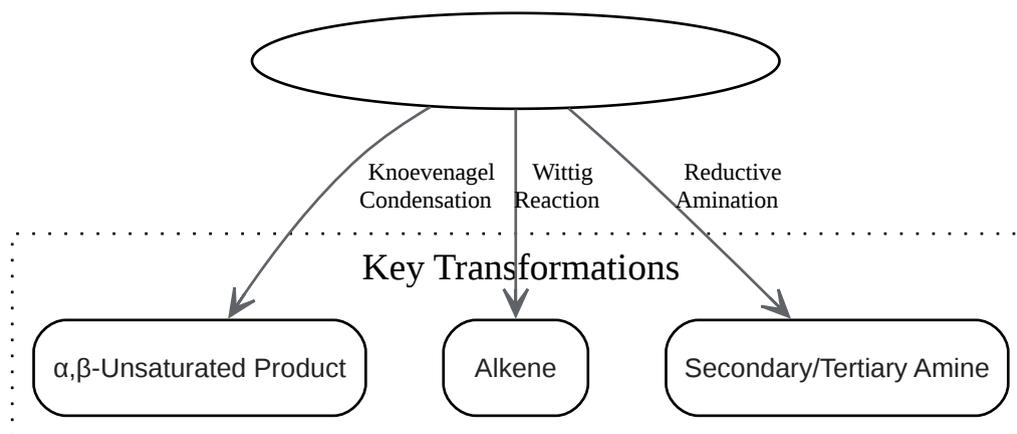


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Caption: Post-synthesis purification and validation workflow.

Chemical Reactivity of the Aldehyde Moiety

The aldehyde functional group is the primary center of reactivity in 4-(4-Chlorophenoxy)benzaldehyde, making it susceptible to nucleophilic attack and a versatile partner in various C-C and C-N bond-forming reactions.



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Caption: Core reactivity pathways of the aldehyde group.

Protocol: Knoevenagel Condensation

This reaction is a powerful method for forming C=C bonds by reacting the aldehyde with an active methylene compound. The following green chemistry protocol uses water as a solvent.

[1][12]

Materials:

- 4-(4-Chlorophenoxy)benzaldehyde (1.0 eq)
- Malononitrile (1.0 eq)
- Cetyltrimethylammonium bromide (CTMAB) (0.05 eq)
- Distilled water

Procedure:

- Combine the aldehyde (1.0 eq), malononitrile (1.0 eq), and CTMAB (0.05 eq) in a flask.
- Add distilled water (approx. 8-10 mL per mmol of aldehyde).
- Stir the resulting suspension vigorously at room temperature for 1.5-2 hours. The use of CTMAB as a phase-transfer catalyst is crucial for facilitating the reaction in the aqueous medium.[\[12\]](#)
- Monitor the reaction by TLC. Upon completion, a precipitate will have formed.
- Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry to yield the arylidene malononitrile product.

Protocol: Reductive Amination

Reductive amination is one of the most effective methods for synthesizing amines. This one-pot, solvent-free protocol is efficient and minimizes waste.[\[13\]](#)[\[14\]](#)

Materials:

- 4-(4-Chlorophenoxy)benzaldehyde (1.0 eq)
- Aniline (or other primary amine) (1.0 eq)
- Sodium borohydride (NaBH_4) (1.0 eq)
- Cerium(III) chloride heptahydrate ($\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$) (0.1 eq)

Procedure:

- **Imine Formation:** In a mortar and pestle, combine the aldehyde (1.0 eq) and the primary amine (1.0 eq). Grind the mixture at room temperature for 10-15 minutes until a uniform paste (the imine) is formed.
- **Reduction:** Add NaBH_4 (1.0 eq) and $\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$ (0.1 eq) to the mortar. The cerium salt acts as a Lewis acid to activate the imine for reduction.[13]
- **Reaction:** Continue grinding the mixture at room temperature. Monitor the reaction by TLC (typically complete in 30-60 minutes).
- **Workup:** Quench the reaction by carefully adding water. Extract the product with ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over Na_2SO_4 , and concentrate under reduced pressure. Purify the resulting secondary amine product by column chromatography.

Protocol: Wittig Reaction

The Wittig reaction is a premier method for creating alkenes with high regioselectivity. This protocol uses a phase-transfer catalysis approach for operational simplicity.[2][15][16]

Materials:

- 4-(4-Chlorophenoxy)benzaldehyde (1.0 eq)
- Benzyltriphenylphosphonium chloride (1.1 eq)
- Sodium hydroxide (10 N aqueous solution)
- Dichloromethane (DCM)

Procedure:

- Combine the aldehyde (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq) in a flask with a stir bar.

- Add DCM as the solvent.
- Add the 10 N NaOH solution and stir the biphasic mixture vigorously for 30-60 minutes at room temperature. The phosphonium salt acts as its own phase-transfer catalyst.
- Upon completion (monitored by TLC), separate the organic layer.
- Wash the organic layer with water until the aqueous layer is neutral.
- Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent in vacuo.
- The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography or recrystallization to isolate the alkene product.

Applications in Research and Development

The synthetic utility of 4-(4-Chlorophenoxy)benzaldehyde makes it a valuable intermediate in fields where molecular diversity is key.

- **Pharmaceutical Development:** As a scaffold, it allows for the introduction of the diaryl ether motif, which is present in many bioactive compounds. The aldehyde can be elaborated into various nitrogen-containing heterocycles, amides, or other functional groups common in drug candidates.[\[17\]](#)
- **Agrochemical Synthesis:** The chlorophenoxy moiety is a well-known toxophore in herbicides and pesticides.[\[18\]](#) This compound serves as a precursor for synthesizing new crop protection agents, such as pyrethroid insecticides.[\[17\]](#) The transformation products of chlorophenoxy compounds, which can form in the environment, are also an area of active research.[\[18\]](#)
- **Materials Science:** Aromatic aldehydes are used in the synthesis of specialty polymers, resins, and dyes. The thermal stability and reactivity of this compound make it a candidate for developing advanced materials.

While specific biological activity data for 4-(4-Chlorophenoxy)benzaldehyde itself is not extensively documented, its derivatives, such as benzoylhydrazones, have been synthesized

and evaluated for pesticidal activity.[19] This underscores its primary role as a versatile starting material for generating libraries of compounds for biological screening.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with this compound.

- Hazard Identification:
 - H302: Harmful if swallowed.[4]
 - H317: May cause an allergic skin reaction.[4]
 - H319: Causes serious eye irritation.[4]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C is recommended.[1]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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